Cas no 87694-49-3 (Boc-Ala-NMe(OMe))

Boc-Ala-NMe(OMe) structure
Boc-Ala-NMe(OMe) structure
商品名:Boc-Ala-NMe(OMe)
CAS番号:87694-49-3
MF:C10H20N2O4
メガワット:232.276803016663
MDL:MFCD00151859
CID:727145
PubChem ID:11806530

Boc-Ala-NMe(OMe) 化学的及び物理的性質

名前と識別子

    • (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • Boc-Ala-NMe(OMe)
    • (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
    • BOC-ALA-N(OCH3)CH3
    • Boc-L-alanine N-methoxy-N-methyl amide
    • Carbamic acid,N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonyl-L-alanine N'-methoxy-N'-methylamide
    • ((1R,2S)-2-tributylstannanyl-cyclopropyl)-methanol
    • (1S,2R)-1-(tributylstannyl)-2-(hydroxymethyl)cyclopropane
    • (S)-2-tert-butoxycarbonylamino-N-methoxy-N-methyl-propionamide
    • [(1R,2S)-2-(tributylstannyl)cyclopropyl]methanol
    • [(1S)-(Methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
    • Cyclopropanemethanol,2-(tributylstannyl)-,(1R,2R)
    • N-(tert-Butoxycarbonyl)-L-alanine N′-Methoxy-N′-MethylaMide
    • tert-butyl (1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethylcarbamate
    • N-Boc-L-alanine N'-Methoxy-N'-methylamide
    • [(1S)-2-(Methoxymethylamino)-1-methyl-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
    • (S)-[2-(Methoxymethylamino)-1-methyl-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-(1-(N-Methoxy-N-methylamino)-1-oxopropan-2-yl)carbamate tert-butyl ester
    • (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide
    • (S)-2-(tert-Butoxycarbonylamino)-N-methoxy-N-methylpropionamide
    • (S)-[1-(N-Methoxy-N-methylcarbamoyl)ethyl]carbamic acid tert-butyl ester
    • N2-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-alaninamide
    • tert-Butyl [(S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • tert-Butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl]carbamate
    • tert-Butyl N-[(S)-1-(N-methoxy-N-methylcarbamoyl)ethyl]carbamate
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]ETHYL]CARBAMATE
    • B6019
    • CS-M3456
    • BCP15922
    • tert-butyl{(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo ethyl}carbamate
    • (S)-N-methoxy-N-methyl-2-(tert-butoxycarbonylamino)propionamide
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-yl-carbamate
    • tert-butyl{(1S)-1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • (2S)-2-[(tert-butoxy)carbonylamino]-N-methoxy-N-methylpropanamide
    • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide
    • PWQIGBOSLQHOBT-ZETCQYMHSA-N
    • tert-butyl {(15)-1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • HY-41650
    • MFCD00151859
    • TS-7217
    • (S)-tert-butyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-(methoxy-methylamino)-1-oxopropan-2-yl]carbamate
    • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide, 98%
    • EN300-173575
    • AC-30244
    • 87694-49-3
    • tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • N2-(tert-butoxycarbonyl)-N-methoxy-N-methylalaninamide
    • s10784
    • AKOS008864945
    • (S)-t-butyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • SCHEMBL153320
    • tert-butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo-ethyl]carbamate
    • t-butyl N-{(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl}carbamate
    • MDL: MFCD00151859
    • インチ: 1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1
    • InChIKey: PWQIGBOSLQHOBT-ZETCQYMHSA-N
    • ほほえんだ: N(C(=O)OC(C)(C)C)[C@@H](C)C(=O)N(C)OC

計算された属性

  • せいみつぶんしりょう: 232.14200
  • どういたいしつりょう: 232.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 67.9

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.070
  • ゆうかいてん: 149.0 to 153.0 deg-C
  • 屈折率: 1.457
  • PSA: 67.87000
  • LogP: 1.31030
  • 光学活性: [α]24/D −26°, c = 1 in methanol
  • ようかいせい: 未確定

Boc-Ala-NMe(OMe) セキュリティ情報

Boc-Ala-NMe(OMe) 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-Ala-NMe(OMe) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-173575-0.1g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
0.1g
$87.0 2023-09-20
Enamine
EN300-173575-10.0g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
10g
$2638.0 2023-05-25
abcr
AB314017-5 g
Boc-Ala-N(OCH3)CH3, 95%; .
87694-49-3 95%
5g
€91.60 2023-04-26
TRC
B703600-1g
tert-Butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl]carbamate
87694-49-3
1g
$ 87.00 2023-04-18
Enamine
EN300-173575-0.05g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
0.05g
$83.0 2023-09-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6019-5G
N-(tert-Butoxycarbonyl)-L-alanine N'-Methoxy-N'-methylamide
87694-49-3 >98.0%(GC)
5g
¥190.00 2024-04-15
Fluorochem
230902-25g
S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
87694-49-3 95%
25g
£288.00 2022-02-28
Enamine
EN300-173575-2.5g
tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
87694-49-3
2.5g
$198.0 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GC898-1g
Boc-Ala-NMe(OMe)
87694-49-3 98%
1g
219.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GC898-5g
Boc-Ala-NMe(OMe)
87694-49-3 98%
5g
897.0CNY 2021-08-04

Boc-Ala-NMe(OMe) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, 23 °C
1.2 16 h, 23 °C
リファレンス
A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis
Wilson, Daniel J.; et al, Analytical Biochemistry, 2011, 416(1), 27-38

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はんのうじょうけん
リファレンス
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 6 - 12 h, reflux
2.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
リファレンス
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  overnight, rt
リファレンス
Radiolabeled antagonistic bombesin peptidomimetics for tumor targeting
Valverde, Ibai E.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(4), 275-278

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  1-Hydroxybenzotriazole ;  10 min, 0 °C
1.3 Reagents: Diisopropylethylamine ;  1 h, 0 °C; 0 °C → 25 °C; 16 h, 25 °C
リファレンス
Rational design of the first difluorostatone-based PfSUB1 inhibitors
Giovani, Simone; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3582-3586

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane
リファレンス
1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting
Valverde, Ibai E.; et al, Angewandte Chemie, 2013, 52(34), 8957-8960

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  N,O-Dimethylhydroxylamine hydrochloride Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 24 h, rt
リファレンス
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases
Jiang, Jianbing; et al, Chemical Science, 2015, 6(5), 2782-2789

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
リファレンス
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  -10 °C; 12 h, 20 - 25 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, -15 °C
2.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, -10 °C; 4 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Synthesis and characterization of novel atypical sphingoid bases
Saied, Essa M.; et al, ChemRxiv, 2020, 1, 1-54

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  -10 °C; 12 h, rt; rt → -15 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, -15 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  N-Methyl-2-pyrrolidone ;  30 min, pH 8 - 9, -20 °C; 4 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Synthesis and characterization of some atypical sphingoid bases
Saied, Essa M.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4047-4057

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform
リファレンス
Synthesis of optically active N-protected α-amino ketones and α-amino alcohols
Zhou, Zheng Hong; et al, Heteroatom Chemistry, 2003, 14(7), 603-606

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
リファレンス
A convenient synthesis of chiral peptide nucleic acid (PNA) monomers
Kosynkina, Larisa; et al, Tetrahedron Letters, 1994, 35(29), 5173-6

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  rt
リファレンス
Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxo-pent-4-yn-2-yl)carbamate to 1-benzylidenepyrazol-3-one-derived azomethine imines
Pusavec, Eva; et al, Zeitschrift fuer Naturforschung, 2014, 69(5), 615-626

ごうせいかいろ 14

はんのうじょうけん
リファレンス
A four-step synthesis of novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine
Senica, Luka; et al, Acta Chimica Slovenica, 2015, 62(1), 60-71

Boc-Ala-NMe(OMe) Raw materials

Boc-Ala-NMe(OMe) Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87694-49-3)Boc-Ala-NMe(OMe)
A862463
清らかである:99%
はかる:100g
価格 ($):402.0